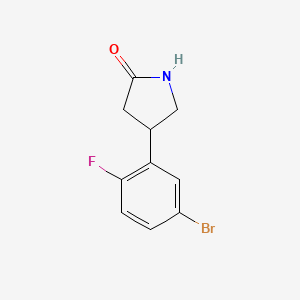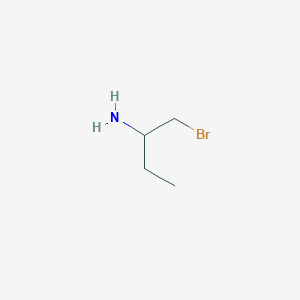
4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one ring substituted with a 5-bromo-2-fluorophenyl group
Preparation Methods
The synthesis of 4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and succinic anhydride.
Formation of Intermediate: The 5-bromo-2-fluoroaniline is reacted with succinic anhydride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrrolidin-2-one ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced using lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
4-(5-Chloro-2-fluorophenyl)pyrrolidin-2-one: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
4-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one: This compound has a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.
4-(5-Bromo-2-methylphenyl)pyrrolidin-2-one: This compound has a methyl group instead of a fluorine atom, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C10H9BrFNO |
|---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c11-7-1-2-9(12)8(4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI Key |
YBHMNLUQAKOLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)
![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)





![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)


